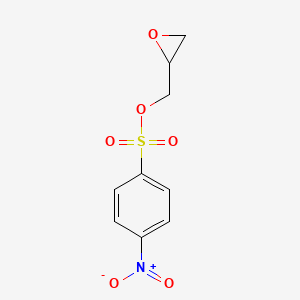

Oxiran-2-ylmethyl 4-nitrobenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDYDCHYJXOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Applications in Complex Organic Synthesis

Cyclization Reactions and Heterocycle Formation

The inherent reactivity of Oxiran-2-ylmethyl 4-nitrobenzenesulfonate, also known by its synonym (S)-(+)-Glycidyl nosylate (B8438820), makes it an invaluable building block for the synthesis of various heterocyclic compounds. biosynth.com The epoxide moiety is susceptible to nucleophilic attack, leading to ring-opening, while the 4-nitrobenzenesulfonate (nosylate) group serves as an excellent leaving group in substitution reactions. This dual reactivity allows for sequential or tandem reactions to construct cyclic systems, which are prevalent scaffolds in pharmaceuticals and natural products. chemicalbook.compatsnap.com

One notable application is in the synthesis of morpholino nucleosides. The synthetic strategy involves the ring-opening of the enantiopure glycidol (B123203) derivative with an N-nosyl aminoacetaldehyde nucleophile. This is followed by an O-benzoylation and a subsequent ring-closure sequence to furnish the key 6-hydroxymethyl-morpholine acetal (B89532) precursor. This method provides access to a variety of optically pure morpholino monomers in good yields.

The formation of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. guidechem.com While direct, one-step cyclization of this compound with simple amino acids to form morpholinones has proven challenging, multi-step procedures have been successfully developed. For instance, a cobalt-catalyzed addition of anilines to the epoxide can be followed by a base-mediated cyclization to yield either 7-membered lactams or 6-membered lactones.

Furthermore, the reaction of this compound with various nucleophiles can be directed to form a range of heterocyclic structures. For example, its reaction with diamines can theoretically lead to the formation of piperazine (B1678402) derivatives, although specific examples in the literature are not abundant. Similarly, intramolecular cyclization of precursors derived from the reaction of this compound with appropriate amino alcohols can be envisioned for the synthesis of pyrrolidines and other cyclic amines. nih.gov The development of cascade reactions, where multiple bonds are formed in a single operation, represents an efficient approach to complex heterocycles, and this compound is a prime candidate for such strategies. rsc.org

Table 1: Examples of Heterocycle Formation using this compound

| Starting Materials | Product Heterocycle | Key Reaction Steps |

| (S)-Glycidol, N-nosyl aminoacetaldehyde | 6-hydroxymethyl-morpholine acetal | Epoxide ring-opening, O-benzoylation, ring-closure |

| Amino acid derivatives, anilines | 7-membered lactams or 6-membered lactones | Cobalt-catalyzed amino alcohol formation, base-mediated cyclization |

| Diamines (hypothetical) | Piperazine derivatives | Sequential nucleophilic substitution |

| Amino alcohols (hypothetical) | Pyrrolidine derivatives | Intramolecular cyclization |

Development of Process-Scaleable Synthetic Pathways

The utility of this compound as a key intermediate in the synthesis of high-value compounds, such as the beta-blocker Landiolol, has necessitated the development of efficient and scalable manufacturing processes. chemicalbook.comgoogle.com A robust and economically viable synthesis is crucial for the industrial production of this reagent.

Several synthetic routes to this compound have been reported, with a focus on achieving high yield and purity suitable for pharmaceutical applications. One common method involves the reaction of (S)-glycidol with 4-nitrobenzenesulfonyl chloride in the presence of a base. A specific laboratory-scale procedure describes the portion-wise addition of 3-nitrobenzene-1-sulfonyl chloride to a cooled solution of (S)-oxiran-2-ylmethanol and triethylamine (B128534) in dichloromethane (B109758). After reaction completion, the mixture is worked up and purified by flash column chromatography. chemicalbook.com Another method involves suspending the sulfonyl derivative in toluene (B28343) at low temperatures, followed by the addition of triethylamine and the epoxide derivative. chemicalbook.com

For large-scale production, process optimization is critical. A patented process describes the preparation of glycidyl (B131873) derivatives from 3-chloro-1,2-propanediol. This process involves the initial formation of glycidol by treating the starting material with a phosphate (B84403) salt, followed by the in-situ reaction with a sulfonyl halide in the presence of a base to yield the desired glycidyl sulfonate. This one-pot approach offers advantages in terms of process simplification and waste reduction. google.com

The synthesis of Landiolol highlights the industrial relevance of scalable routes to its intermediates. One patented method for a key intermediate of Landiolol involves the reaction of (2,2-dimethyl-1,3-dioxan-4S-yl)methyl 3-(4-hydroxyphenyl)propanoate with (2S)-(+)-glycidyl tosylate in the presence of anhydrous potassium carbonate and N,N-dimethylformamide. google.compatsnap.com This demonstrates the application of glycidyl sulfonates in multigram-scale synthesis. Another patent for a Landiolol intermediate describes a process starting from 4-hydroxyphenylpropionic acid methyl ester and (S)-glycidyl m-nitrobenzenesulfonate (B8546208) with potassium carbonate in acetonitrile, indicating the use of various sulfonate esters and solvent systems in process development.

The transition from laboratory-scale synthesis to industrial production often involves overcoming challenges related to reaction control, purification, and cost-effectiveness. The development of a preparation method for a Landiolol hydrochloride intermediate emphasizes the need for high-purity materials suitable for industrialization to avoid difficulties in impurity control and mass preparation. google.com

Table 2: Overview of Synthetic Methods for this compound

| Starting Materials | Key Reagents | Scale | Noteworthy Features | Reference |

| (S)-Oxiran-2-ylmethanol, 3-Nitrobenzene-1-sulfonyl chloride | Triethylamine, Dichloromethane | Lab-scale | Standard laboratory procedure with chromatographic purification. | chemicalbook.com |

| Sulfonyl derivative, Epoxide derivative | Triethylamine, Toluene | Lab-scale | Low-temperature reaction conditions. | chemicalbook.com |

| 3-Chloro-1,2-propanediol, Sulfonyl halide | Phosphate salt, Base | Patented Process | One-pot synthesis from a readily available starting material. | google.com |

| 4-Hydroxyphenylpropionic acid derivative, (2S)-(+)-Glycidyl tosylate | Potassium carbonate, N,N-Dimethylformamide | Industrial Application | Use in the synthesis of a key Landiolol intermediate. | google.compatsnap.com |

| 4-Hydroxyphenylpropionic acid methyl ester, (S)-Glycidyl m-nitrobenzenesulfonate | Potassium carbonate, Acetonitrile | Industrial Application | Demonstrates flexibility in sulfonate ester and solvent choice. |

Synthetic Methodologies for Oxiran 2 Ylmethyl 4 Nitrobenzenesulfonate and Its Analogs

Conventional and Asymmetric Synthetic Routes

The primary synthetic pathways to oxiran-2-ylmethyl 4-nitrobenzenesulfonate involve the reaction of a glycidol (B123203) precursor with a sulfonyl chloride. The choice of starting material and reaction conditions dictates the stereochemical outcome of the final product.

The most direct and common method for preparing racemic or achiral this compound involves the sulfonylation of glycidol's primary alcohol. This reaction is typically performed by treating glycidol with 4-nitrobenzenesulfonyl chloride in the presence of a base. The base acts as a scavenger for the hydrochloric acid generated during the reaction, preventing acid-catalyzed opening of the sensitive epoxide ring. researchgate.net

An alternative approach begins with 3-chloro-1,2-propanediol. In a one-pot process, an inorganic base is used to first induce ring-closure to form glycidol in situ. Without isolation, the intermediate glycidol is then immediately reacted with the sulfonyl halide. researchgate.net This method avoids the need to handle glycidol, which can be unstable. researchgate.net The reaction is often conducted in a two-phase system consisting of an organic solvent and water, which facilitates the separation of the product. researchgate.net

The synthesis of the individual (R) and (S) enantiomers of this compound is crucial for their application in asymmetric synthesis, particularly for manufacturing chiral pharmaceuticals. google.com These stereoselective syntheses are achieved by starting with the corresponding enantiopure (R)- or (S)-glycidol.

The general procedure involves dissolving the chiral glycidol enantiomer in a suitable anhydrous solvent, such as dichloromethane (B109758) (CH2Cl2) or toluene (B28343). google.comresearchgate.net A tertiary amine base, most commonly triethylamine (B128534) (Et3N), is added to the solution, which is then cooled to prevent side reactions. google.com The 4-nitrobenzenesulfonyl chloride (nosyl chloride) is added portionwise to the cooled, stirred mixture. The reaction's stereochemical integrity is maintained throughout the process as the reaction occurs at the hydroxyl group and does not involve breaking any bonds at the chiral center. youtube.com For instance, (S)-glycidol yields (S)-oxiran-2-ylmethyl 4-nitrobenzenesulfonate. researchgate.net

Below is a table summarizing typical conditions for the stereoselective synthesis of glycidyl (B131873) nosylate (B8438820) enantiomers.

| Starting Material | Reagents | Solvent | Base | Temp. | Product | Ref. |

| (S)-oxiran-2-ylmethanol | 3-nitrobenzene-1-sulfonyl chloride | CH2Cl2 | Triethylamine | Cooled (Ice) | (S)-(+)-Glycidyl nosylate | google.com |

| (S)-glycidol | o-nitrobenzenesulfonyl chloride | Toluene | Triethylamine | Cooled (Ice) | (R)-compound | researchgate.net |

| (R)-glycidol | o-nitrobenzenesulfonyl chloride | Toluene | Triethylamine | Cooled (Ice) | (S)-compound | researchgate.net |

Note: The table reflects the inversion of stereochemical descriptors when using o-nitrobenzenesulfonyl chloride as described in the source.

Synthesis of Methylated and Other Alkyl-Substituted Oxiran-2-ylmethyl Arenesulfonates

The synthesis of alkyl-substituted analogs, such as methylated versions, follows a similar strategy to the parent compound, beginning with an appropriately substituted glycidol derivative. For example, (S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate, a key chiral intermediate for the antitubercular drug Delamanid, is synthesized from (S)-2-methylglycidol. wikipedia.org

The structural feature of these analogs includes an alkyl group on the oxirane ring. The synthetic principle remains the activation of the primary hydroxyl group of the substituted glycidol via sulfonylation. The presence of the alkyl group can influence the reactivity of the starting material and the properties of the final product. PubChem lists both the (R)- and (S)-enantiomers of 2-methylthis compound, indicating that both are accessible, presumably from their respective 2-methylglycidol precursors. wikipedia.orgresearchgate.net While specific preparations for other alkyl-substituted (e.g., ethyl, propyl) variants are not as commonly documented in the literature, the synthetic route is analogous, relying on the availability of the corresponding 2-alkyl-glycidol starting material.

Optimization of Reaction Conditions and Reagent Selection

The yield and purity of oxiran-2-ylmethyl arenesulfonates are highly dependent on the reaction conditions. Key factors for optimization include the choice of solvent and base, which play critical roles in reaction efficiency, preventing side reactions, and facilitating product isolation.

The selection of solvent and base is interdependent and crucial for a successful synthesis. The primary goal is to facilitate the reaction between the alcohol and the sulfonyl chloride while suppressing the formation of impurities, which often arise from the dimerization of glycidol or the opening of the epoxide ring. researchgate.net

Bases: Tertiary amines, such as triethylamine, are widely used organic bases that effectively scavenge the HCl produced. google.comenovatia.com They are soluble in common organic solvents used for this reaction. Pyridine (B92270) can also be used, but sometimes a combination of a tertiary amine like triethylamine and a catalytic amount of a more nucleophilic pyridine derivative, such as 4-(dimethylamino)pyridine (DMAP), is employed to accelerate the reaction, particularly with less reactive alcohols. enovatia.com Inorganic bases, such as potassium carbonate or sodium hydroxide, are typically used in two-phase aqueous-organic systems, often when glycidol is generated in situ from a halohydrin precursor. researchgate.net

Solvents: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride and the product sulfonate ester. Dichloromethane (CH2Cl2) and toluene are common choices. researchgate.netgoogle.comenovatia.com Tetrahydrofuran (THF) is also a suitable solvent, especially when the solubility of reagents like nosyl chloride is limited in other solvents. youtube.com For syntheses starting from 3-chloro-1,2-propanediol, a biphasic system of water and an organic solvent (e.g., toluene or dichloromethane) is effective. This setup allows the base-catalyzed ring formation to occur in the aqueous phase, with the subsequent sulfonylation and product extraction occurring in the organic phase. researchgate.net

The following table outlines the impact of different solvent and base systems on the synthesis of glycidyl sulfonates.

| Starting Material | Solvent System | Base(s) | Key Outcome/Observation | Ref. |

| (R)-3-chloro-1,2-propanediol | Methylene (B1212753) Chloride | Potassium Phosphate (B84403) Tribasic | In situ glycidol formation, high yield (91%) and optical purity (99.5% ee) of (R)-glycidol. | enovatia.com |

| Glycidol | Dichloromethane or Toluene | Tertiary Amine | General method, but glycidol instability can lead to impurities. | researchgate.net |

| 3-chloro-1,2-propanediol | Water / Organic Solvent | Inorganic Base + Tertiary Amine/Pyridine | Two-phase system gives high purity and yield, avoiding isolation of unstable glycidol. | researchgate.net |

| PIB-exo-OH (model alcohol) | THF | Triethylamine (TEA) + DMAP | Nosylation reaction proceeds effectively; THF is a good solvent for nosyl chloride. | youtube.com |

| (S)-oxiran-2-ylmethanol | Toluene | Triethylamine (Et3N) | Reaction proceeds at low temperatures (-40°C to -10°C) to yield the nosylate product. | google.com |

Mechanistic Investigations of Oxiran 2 Ylmethyl 4 Nitrobenzenesulfonate Transformations

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The three-membered ring of the oxirane moiety in Oxiran-2-ylmethyl 4-nitrobenzenesulfonate is highly strained and susceptible to nucleophilic attack, leading to ring-opening products. khanacademy.org This process is a cornerstone of the compound's utility in organic synthesis, providing a pathway to various functionalized molecules. chemicalbook.com

Regiochemical Control in Ring Opening

The regioselectivity of the nucleophilic ring-opening of unsymmetrical epoxides like this compound is a critical aspect of its reaction mechanism. The outcome of the reaction, in terms of which carbon of the epoxide ring is attacked, is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of an acid catalyst. libretexts.orgyoutube.com

Under basic or neutral conditions, with a strong, anionic nucleophile, the reaction generally proceeds via an SN2 mechanism. In this scenario, steric hindrance is the dominant factor, and the nucleophile preferentially attacks the less substituted carbon of the epoxide ring (C3). libretexts.orgyoutube.com This leads to the formation of a primary alcohol after workup.

Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group and activating the epoxide ring towards nucleophilic attack. libretexts.org The transition state in this case has significant carbocationic character. The positive charge is better stabilized on the more substituted carbon (C2), making it more electrophilic. Consequently, the nucleophile, which is typically weak under these conditions, attacks the more substituted carbon, resulting in a secondary alcohol. libretexts.org This catalyst-controlled regioselectivity allows for the selective synthesis of different isomers from the same starting material. nih.gov

Kinetic and Thermodynamic Aspects of Nucleophilic Addition

The nucleophilic ring-opening of epoxides can be understood in terms of kinetic and thermodynamic control. The reaction pathway that is favored depends on the reaction conditions, such as temperature and the nature of the reactants.

Under kinetically controlled conditions, typically at lower temperatures, the product that is formed faster will predominate. This is usually the product that results from the reaction pathway with the lower activation energy. In the case of nucleophilic attack on this compound, the less sterically hindered position is often the site of faster attack.

Under thermodynamically controlled conditions, usually at higher temperatures where the initial products can revert to intermediates, the most stable product will be the major one. The relative stability of the products is determined by their Gibbs free energy.

Role of the 4-Nitrobenzenesulfonate Group in Electrophilic Activation

The 4-nitrobenzenesulfonate (nosylate) group plays a crucial role in the reactivity of this compound. It primarily functions as an excellent leaving group, a property derived from the stability of the resulting 4-nitrobenzenesulfonate anion. masterorganicchemistry.comlibretexts.org The negative charge on the anion is effectively delocalized through resonance across the sulfonate group and the aromatic ring, which is further enhanced by the strong electron-withdrawing nitro group. masterorganicchemistry.com

This high leaving group ability facilitates nucleophilic substitution reactions at the carbon to which it is attached (C1 of the glycidyl (B131873) moiety). eurjchem.comchemistrysteps.com By converting the primary alcohol of glycidol (B123203) into a nosylate (B8438820), its reactivity is significantly enhanced, making it more akin to an alkyl halide. masterorganicchemistry.com This activation is essential for many of the synthetic applications of this compound. chemicalbook.com The presence of the nosylate group makes the adjacent carbon atom a potent electrophilic site, readily attacked by a wide range of nucleophiles.

Stereochemistry and Stereoselectivity in Reaction Mechanisms

The stereochemical outcome of reactions involving this compound is of paramount importance, especially when using enantiomerically pure forms of the compound, such as (S)-(+)-Glycidyl nosylate or (R)-(-)-Glycidyl nosylate. chemicalbook.comresearchgate.netcore.ac.uk

The formation of the sulfonate ester from the corresponding chiral glycidol proceeds with retention of configuration at the stereocenter. libretexts.org

During the nucleophilic ring-opening of the epoxide, the stereochemistry of the product is determined by the mechanism of the attack. In a typical SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of configuration at that center. libretexts.org Therefore, the stereochemistry of the starting epoxide directly influences the stereochemistry of the resulting product, allowing for the synthesis of specific stereoisomers. This stereocontrol is a key feature in the use of chiral glycidyl derivatives in the synthesis of complex, biologically active molecules. chemicalbook.comresearchgate.net

Related Mechanistic Studies on Sulfonate Ester Reactivity

The reactivity of sulfonate esters, in general, has been the subject of numerous mechanistic studies. eurjchem.comoup.com These studies provide a broader context for understanding the behavior of this compound.

The hydrolysis of aliphatic sulfonate esters has been shown to proceed through a BAL1-E1 mechanism, which involves a nucleophilic substitution reaction. oup.com Tracer experiments have confirmed that for many linear sulfonate esters, the cleavage occurs at the C-O bond. oup.com The rate of reaction and the specific mechanistic pathway can be influenced by the structure of the sulfonate ester and the reaction conditions. oup.comcdnsciencepub.com

Comparisons between different sulfonate esters, such as nosylates and tosylates, have shown that the nature of the aryl group significantly impacts the leaving group ability. chemistrysteps.com The electron-withdrawing nitro group in nosylates makes them generally more reactive and better leaving groups than tosylates, which have an electron-donating methyl group. chemistrysteps.com This difference in reactivity is a key consideration in the design of synthetic routes.

This compound: A Key Player in Advanced Organic Synthesis

This compound, a chiral epoxide, has emerged as a critical building block in the field of complex organic synthesis. Its unique structural features, including a strained epoxide ring and a proficient leaving group, render it a highly versatile reagent for constructing intricate molecular architectures. This article explores the strategic applications of this compound, focusing on its utility as an electrophilic synthon, its role in asymmetric transformations, and its application in the synthesis of key intermediates for various bioactive molecules.

Chemical and Physical Properties

This compound is a derivative of glycidol, a three-membered cyclic ether. The introduction of the 4-nitrobenzenesulfonate (nosylate) group through the reaction of glycidol with 4-nitrobenzenesulfonyl chloride significantly enhances the electrophilicity of the epoxide ring. evitachem.com This modification makes the compound highly susceptible to nucleophilic attack, a key characteristic exploited in its synthetic applications. The compound typically appears as a light yellow or off-white to brownish-yellow crystalline powder or needles. evitachem.comchemicalbook.com It is soluble in organic solvents such as dichloromethane (B109758) and dimethylformamide but has limited solubility in water. evitachem.com The chiral nature of the molecule, which is crucial for its use in asymmetric synthesis, is confirmed by its specific optical rotation. evitachem.com

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₆S | nih.govmedchemexpress.com |

| Molecular Weight | 259.24 g/mol | nih.govmedchemexpress.com |

| Appearance | Light yellow crystalline powder or needles | evitachem.com |

| Melting Point | 61-65 °C (for (S)-(+)-isomer) | biosynth.comthermofisher.com |

| Solubility | Soluble in dichloromethane, DMF; less soluble in water | evitachem.com |

Research on Derivatives and Structural Analogs

Investigation of Oxiran-2-ylmethyl 3-nitrobenzenesulfonate and Positional Isomers

The position of the nitro group on the benzene (B151609) ring of oxiran-2-ylmethyl benzenesulfonate (B1194179) has a profound impact on the compound's reactivity. The nitro group is strongly electron-withdrawing, and its placement at the ortho-, meta-, or para-position alters the electronic properties of the sulfonate leaving group.

Research has detailed the synthesis of (S)-glycidyl-3-nitrobenzenesulfonate, a positional isomer of the title compound. One synthetic route involves the reaction of (R)-3-chloro-1,2-propanediol with 3-nitrobenzenesulfonyl chloride. This process yields the target compound with high chemical and optical purity. google.com An alternative synthesis reacts (S)-oxiran-2-ylmethanol with 3-nitrobenzene-1-sulfonyl chloride in the presence of triethylamine (B128534) in an anhydrous solvent like dichloromethane (B109758). chemicalbook.com

The reactivity of these isomers is largely dictated by the electronic influence of the nitro group on the sulfonate's ability to act as a leaving group. Electron-withdrawing substituents on the benzenesulfonate ring generally increase the leaving group's ability by stabilizing the resulting anion. The effect is most pronounced when the substituent is in the ortho or para position, where it can exert its maximum electron-withdrawing resonance effect. libretexts.org Consequently, the para-isomer (Oxiran-2-ylmethyl 4-nitrobenzenesulfonate) and the ortho-isomer are expected to be more reactive toward nucleophiles than the meta-isomer. The 3-nitrobenzenesulfonate ester is a versatile compound used in the synthesis of various organic molecules, including pharmaceuticals, due to the good leaving group ability of the 3-nitrobenzenesulfonate moiety. chemimpex.comfishersci.co.uk

Table 1: Synthesis of (S)-glycidyl-3-nitrobenzenesulfonate

| Starting Material | Reagent | Yield | Chemical Purity | Optical Purity | Melting Point |

|---|

This interactive table summarizes the yield and purity data for the synthesis of (S)-glycidyl-3-nitrobenzenesulfonate. google.com

Table 2: Predicted Relative Reactivity of Nitro-Substituted Positional Isomers| Isomer | Nitro Group Position | Electronic Effect | Predicted Reactivity |

|---|---|---|---|

| Oxiran-2-ylmethyl 2-nitrobenzenesulfonate | Ortho | Strong inductive and resonance | High |

| Oxiran-2-ylmethyl 3-nitrobenzenesulfonate | Meta | Inductive effect only | Moderate |

This interactive table outlines the predicted relative reactivity of the positional isomers based on the electronic effects of the nitro group.

Synthesis and Reactivity of Halo-Substituted Oxiran-2-ylmethyl Benzenesulfonates

Halogen atoms (F, Cl, Br) serve as electron-withdrawing groups, primarily through an inductive effect, which can enhance the leaving group ability of the benzenesulfonate moiety. The synthesis of halo-substituted oxiran-2-ylmethyl benzenesulfonates typically follows the general procedure of reacting glycidol (B123203) or a glycidol precursor with the corresponding halo-substituted benzenesulfonyl chloride. qub.ac.uk

For example, the synthesis of Oxiran-2-ylmethyl 4-bromobenzenesulfonate (B403753) would involve the reaction of glycidol with 4-bromobenzenesulfonyl chloride. The reactivity of the resulting halo-substituted glycidyl (B131873) sulfonates in nucleophilic substitution reactions is influenced by the electronegativity and position of the halogen on the benzene ring. Halogens deactivate the aromatic ring to electrophilic substitution but are ortho-, para-directing. nih.gov In the context of the sulfonate as a leaving group, the inductive electron withdrawal by the halogen atom stabilizes the resulting sulfonate anion, thereby increasing the compound's reactivity toward nucleophilic attack at the oxirane ring or the adjacent methylene (B1212753) carbon.

The order of reactivity among the para-halo-substituted isomers is expected to follow the order of the halogen's electron-withdrawing ability (F > Cl > Br > I). nih.gov

Table 3: General Synthesis of Halo-Substituted Oxiran-2-ylmethyl Benzenesulfonates

| Halo-Substituent (Position) | Sulfonyl Chloride Reagent | General Reaction |

|---|---|---|

| Fluoro (e.g., para) | 4-Fluorobenzenesulfonyl chloride | Glycidol + Reagent → Product |

| Chloro (e.g., para) | 4-Chlorobenzenesulfonyl chloride | Glycidol + Reagent → Product |

This interactive table describes the general synthetic approach for preparing halo-substituted oxiran-2-ylmethyl benzenesulfonates.

Structure-Reactivity Relationships in Modified Oxiran-2-ylmethyl Arenesulfonates

The relationship between the structure of substituted oxiran-2-ylmethyl arenesulfonates and their reactivity can be quantitatively described using principles like the Hammett equation. chemeurope.comutexas.edu The Hammett equation relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. libretexts.org

For the nucleophilic substitution reactions involving these glycidyl arenesulfonates, the reaction constant, ρ (rho), in the Hammett equation indicates the sensitivity of the reaction to substituent effects. chemeurope.com A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize the negative charge that develops on the leaving group in the transition state. libretexts.orgchemeurope.com

Studies on related systems, such as the alkaline hydrolysis of substituted ethyl benzoates, show a positive ρ value, indicating a buildup of negative charge in the transition state. libretexts.org Similarly, for reactions of oxiran-2-ylmethyl arenesulfonates with nucleophiles, a positive ρ value is expected. The magnitude of ρ provides insight into the extent of bond-breaking between the methylene group and the sulfonate oxygen in the transition state.

Quantitative Structure-Activity Relationship (QSAR) studies on related sulfonamide derivatives have also been used to build mathematical models that correlate structural descriptors (like electrophilicity and molecular refractivity) with biological activity or chemical reactivity. qub.ac.ukekb.eg Such models can predict the properties of new derivatives and guide the design of compounds with desired reactivity profiles. researchgate.netnih.gov

Table 4: Expected Influence of Substituents on Reactivity based on Hammett Constants

| Substituent (Para-position) | Hammett Constant (σp) | Effect on Reactivity (vs. H) |

|---|---|---|

| -NO₂ | +0.78 | Increase |

| -CN | +0.66 | Increase |

| -Br | +0.23 | Increase |

| -Cl | +0.23 | Increase |

| -F | +0.06 | Slight Increase |

| -CH₃ | -0.17 | Decrease |

This interactive table illustrates the expected influence of various para-substituents on the reactivity of oxiran-2-ylmethyl arenesulfonates in nucleophilic substitution reactions, based on their Hammett constants. libretexts.org

Emerging Trends and Future Research Directions

Catalytic Approaches in Oxiran-2-ylmethyl 4-nitrobenzenesulfonate Chemistry

The dual reactivity of this compound makes it a prime candidate for a variety of catalytic transformations. Research is increasingly focused on developing catalysts that can selectively control its reactions, leading to higher yields, milder reaction conditions, and reduced byproducts.

Metal-Based Catalysis: Transition metal catalysts are being explored for their ability to activate the epoxide ring towards nucleophilic attack. Lewis acidic metal centers can coordinate to the epoxide oxygen, enhancing its electrophilicity and facilitating ring-opening. This strategy is particularly relevant in the synthesis of complex molecules where regioselectivity is crucial.

Organocatalysis: A significant trend is the use of metal-free organocatalysts for the ring-opening polymerization of related epoxide-containing monomers. rsc.orgrsc.orgresearchgate.net For instance, N-heterocyclic carbenes have been shown to effectively polymerize N-tosyl aziridines, a reaction class with mechanistic similarities to epoxide ring-opening. rsc.orgresearchgate.net This opens avenues for the metal-free synthesis of polyethers and other polymers derived from glycidyl (B131873) nosylate (B8438820). Bifunctional organocatalysts, which can activate both the epoxide and the nucleophile, are also a promising area of investigation for controlling the regioselectivity of ring-opening reactions.

Biocatalysis: The use of enzymes to catalyze reactions of glycidyl nosylate represents a key direction in green chemistry. researchgate.net Hydrolases, for example, could be employed for the enantioselective hydrolysis of the epoxide, a critical step in the synthesis of chiral diols. The mild conditions and high selectivity of enzymatic catalysis offer significant advantages over traditional chemical methods. frontiersin.org Furthermore, engineered enzymes could be developed to catalyze specific transformations of the molecule, expanding its synthetic utility in the pharmaceutical and fine chemical industries. rsc.org

| Catalyst Type | Potential Application with this compound | Advantages |

| Metal-Based Catalysts | Regioselective epoxide ring-opening | High activation, control over stereochemistry |

| Organocatalysts | Metal-free polymerization, asymmetric ring-opening | Avoids metal contamination, tunable reactivity |

| Biocatalysts (Enzymes) | Enantioselective hydrolysis, specific functional group transformations | High selectivity, mild/green conditions, biodegradable |

Advanced Stereoselective Methodologies

The chiral nature of this compound, which is commercially available in both (R) and (S) forms, makes it an invaluable building block in asymmetric synthesis. chemicalbook.comapolloscientific.co.ukfishersci.nl Advanced methodologies are focused on leveraging this inherent chirality to produce enantiomerically pure products, particularly in the pharmaceutical sector.

A primary application of stereoselective synthesis using this compound is in the production of beta-blockers. chemicalbook.com The synthesis of Landiolol, a highly selective β1 receptor blocker, utilizes (S)-(+)-Glycidyl nosylate as a key intermediate. chemicalbook.com The stereochemistry of the final product is directly dictated by the chirality of the glycidyl nosylate precursor, where a nucleophile attacks the epoxide ring, preserving the stereocenter. This highlights a fundamental strategy in asymmetric synthesis: the transfer of chirality from a starting material to a product.

Future research is directed towards the use of chiral catalysts to influence the stereochemical outcome of reactions where new stereocenters are formed. nih.govthermofisher.com For example, in the reaction of a prochiral nucleophile with racemic glycidyl nosylate, a chiral catalyst could enable a dynamic kinetic resolution, yielding a single stereoisomer of the product in high enantiomeric excess. The development of such catalyst-controlled diastereoselective reactions will further enhance the utility of glycidyl nosylate in constructing complex chiral molecules. nih.gov

| Methodology | Description | Example Application |

| Chiral Pool Synthesis | Utilization of enantiomerically pure (R)- or (S)-glycidyl nosylate as a starting material to transfer chirality to the final product. | Synthesis of (S)-Landiolol. chemicalbook.com |

| Catalyst-Controlled Asymmetric Synthesis | Use of a chiral catalyst to induce stereoselectivity in reactions involving glycidyl nosylate, potentially with racemic starting material. | Dynamic kinetic resolution of racemic glycidyl nosylate with a nucleophile. |

| Diastereoselective Reactions | Controlling the formation of a specific diastereomer when reacting glycidyl nosylate with another chiral molecule. | Synthesis of complex molecules with multiple stereocenters. |

Integration with Sustainable Chemical Processes

The integration of this compound chemistry with the principles of green and sustainable chemistry is a critical area of ongoing research. This involves minimizing environmental impact through the use of renewable resources, greener solvents, and more efficient, recyclable catalytic systems.

Bio-based Feedstocks: The synthesis of glycidyl nosylate itself can be made more sustainable. Its precursor, glycidol (B123203), can be derived from bio-based glycerol, a byproduct of biodiesel production. This creates a value-added application for a renewable feedstock and reduces reliance on petrochemicals. mdpi.com Research into bio-based polymers also presents an opportunity, where glycidyl nosylate could serve as a monomer or cross-linking agent in the synthesis of new materials from renewable sources. clearsynth.comnih.govnih.gov

Green Solvents and Reaction Conditions: The use of environmentally benign solvents is a key aspect of sustainable chemistry. Research is exploring the use of solvents like Cyrene™, a biodegradable, bio-based solvent, as alternatives to traditional volatile organic compounds. researchgate.net Additionally, ionic liquids are being investigated as reaction media, which can offer advantages in terms of catalyst recycling and product separation. researchgate.netnih.govmdpi.com The development of continuous flow chemistry processes for reactions involving glycidyl nosylate also contributes to sustainability by improving safety, efficiency, and scalability. nih.govbeilstein-journals.org

Recyclable Catalysts: The development of heterogeneous or immobilized catalysts is a major trend. biosynth.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. For example, catalysts immobilized on nanomaterials or polymers are being designed for a variety of organic transformations and could be applied to the chemistry of glycidyl nosylate. fishersci.com

Life Cycle Assessment (LCA): A future direction involves conducting life cycle assessments for synthetic routes that utilize glycidyl nosylate. frontiersin.orgnih.govresearchgate.netmdpi.commdpi.com LCA provides a comprehensive evaluation of the environmental impact of a chemical process, from raw material extraction to final product disposal, and can guide the development of more sustainable synthetic strategies. frontiersin.orgresearchgate.netmdpi.commdpi.com

| Sustainability Aspect | Approach | Benefit |

| Raw Materials | Synthesis from bio-based glycerol. | Reduced fossil fuel dependence, utilization of renewable feedstocks. |

| Solvents/Conditions | Use of green solvents (e.g., Cyrene™), ionic liquids, or flow chemistry. | Reduced pollution, improved safety, and process efficiency. researchgate.netnih.govresearchgate.netnih.govmdpi.combeilstein-journals.org |

| Catalysis | Development of recyclable heterogeneous or immobilized catalysts. | Minimized waste, lower production costs, and reduced environmental footprint. biosynth.comfishersci.com |

| Process Evaluation | Application of Life Cycle Assessment (LCA). | Holistic understanding of environmental impact to guide process optimization. frontiersin.orgnih.govresearchgate.netmdpi.commdpi.com |

Computational Chemistry Approaches to Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive molecules like this compound. nih.govnih.govmit.edumdpi.com Theoretical studies, particularly those using Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition states, and the factors controlling selectivity.

Predicting Regioselectivity: One of the key challenges in the chemistry of glycidyl nosylate is controlling the regioselectivity of the epoxide ring-opening. Nucleophilic attack can occur at either of the two epoxide carbons. Computational studies can model the transition states for both pathways, allowing for the prediction of the favored product under different conditions (e.g., acidic vs. basic). mdpi.comnih.govrsc.orgresearchgate.netmdpi.com These studies have revealed that factors such as steric hindrance and electronic effects, influenced by substituents and catalysts, govern the outcome of the reaction. researchgate.net

Elucidating Reaction Mechanisms: Computational methods are used to map out the entire energy profile of a reaction, identifying intermediates and transition states. nih.gov This is particularly valuable for complex, multi-step reactions or for comparing competing reaction pathways. For enzymatic reactions involving glycidyl nosylate, computational enzymology can model the substrate binding in the active site and elucidate the catalytic mechanism, guiding future efforts in enzyme engineering. rsc.orgnih.govmit.edumdpi.com

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of glycidyl nosylate and its interactions with solvents, catalysts, and other reactants over time. rsc.orgfishersci.it This can be particularly useful for understanding the conformational dynamics that may influence reactivity and for studying processes like polymerization or interactions within a complex biological system.

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Calculation of transition state energies for epoxide ring-opening. | Prediction of regioselectivity, understanding electronic and steric effects. mdpi.comnih.govrsc.orgresearchgate.netmdpi.com |

| Reaction Pathway Modeling | Mapping potential energy surfaces for various transformations. | Elucidation of reaction mechanisms, identification of intermediates. |

| Computational Enzymology (QM/MM) | Modeling the interaction of the compound with an enzyme's active site. | Understanding biocatalytic mechanisms, guiding protein engineering. rsc.orgnih.govmit.edumdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the movement and interactions of the molecule over time. | Understanding conformational effects, solvent interactions, and dynamic processes. rsc.orgfishersci.it |

Q & A

Q. What are the recommended methods for synthesizing Oxiran-2-ylmethyl 4-nitrobenzenesulfonate with high enantiomeric purity?

The synthesis typically involves the reaction of epichlorohydrin derivatives with 4-nitrobenzenesulfonyl chloride under basic conditions. To achieve high enantiomeric purity, chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic resolution methods can be employed. Characterization via polarimetry or chiral HPLC is critical to confirm enantiopurity . For small-scale synthesis, column chromatography using silica gel (ethyl acetate/hexane gradient) is effective for purification .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify the presence of the epoxide (δ ~3.5–4.5 ppm) and 4-nitrobenzenesulfonate groups (aromatic protons at δ ~8.0–8.5 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (259.24 g/mol) using ESI-MS or MALDI-TOF .

- Elemental Analysis: Compare experimental C, H, N, S values with theoretical calculations (e.g., C₉H₉NO₆S: C 41.70%, H 3.50%, N 5.40%, S 12.37%) .

Q. What are the common reaction pathways involving this compound in organic synthesis?

The compound is often used as an electrophilic epoxide in nucleophilic ring-opening reactions. For example:

- Aminolysis: React with primary amines to form β-amino alcohols, with regioselectivity influenced by steric and electronic factors .

- Acid-Catalyzed Hydrolysis: Generates diols under acidic conditions, useful for synthesizing polyfunctional intermediates . Kinetic studies of analogous compounds (e.g., methyl 4-nitrobenzenesulfonate) suggest pseudo-first-order kinetics in SN2 reactions with amines .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical and conformational ambiguities. For example:

- Disorder Analysis: In 4-nitrobenzenesulfonate salts, anion disorder may occur, requiring refinement with split-site occupancy (e.g., SHELXL refinement protocols) .

- Packing Interactions: π-π stacking between aromatic rings (centroid distances ~3.7 Å) and hydrogen bonding (S=O···H interactions) stabilize crystal lattices . Software tools like WinGX and SHELXTL are recommended for data processing .

Q. What kinetic methodologies are suitable for studying SN2 reactions of this compound?

- Stopped-Flow Spectrophotometry: Monitor reaction rates with nucleophiles (e.g., amines, thiols) in real-time .

- Isothermal Titration Calorimetry (ITC): Measure enthalpy changes during ring-opening reactions to infer transition-state energetics .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict regioselectivity and activation barriers .

Q. How do researchers address contradictions in regioselectivity data for epoxide ring-opening reactions?

Discrepancies may arise from solvent polarity, temperature, or steric effects. For example:

- Contradictory Data: Some studies report preferential attack at the less-substituted epoxide carbon, while others observe the opposite.

- Resolution Strategy: Use deuterium-labeled substrates or kinetic isotope effects (KIEs) to probe transition-state structures .

Q. What advanced purification techniques are recommended for isolating enantiomerically pure derivatives?

- Chiral Stationary Phase (CSP) Chromatography: Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases .

- Crystallization-Induced Dynamic Resolution (CIDR): Exploit differences in solubility between enantiomers under kinetic control .

Key Research Challenges

- Stereochemical Stability: Epoxide rings may undergo racemization under acidic/basic conditions, requiring inert atmospheres and low-temperature protocols .

- Data Reproducibility: Variations in synthetic yields due to moisture sensitivity of sulfonate intermediates necessitate strict anhydrous conditions .

- Computational Limitations: Accurate modeling of large sulfonate anions demands high-level theory (e.g., MP2 or CCSD(T)), which is computationally intensive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.